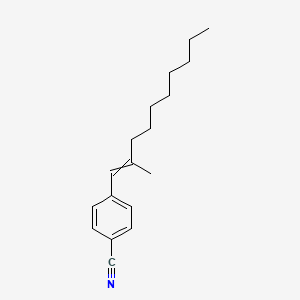
Peroxynitric acid, 1-methyl-1-(1-nitroethyl)-2-propenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Peroxynitric acid, 1-methyl-1-(1-nitroethyl)-2-propenyl ester is an organic compound with a complex structure that includes both nitro and ester functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of peroxynitric acid, 1-methyl-1-(1-nitroethyl)-2-propenyl ester typically involves multiple steps. One common approach is the esterification of peroxynitric acid with 1-methyl-1-(1-nitroethyl)-2-propenol. This reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. The reaction may require a catalyst such as sulfuric acid to increase the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain a high-purity product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Peroxynitric acid, 1-methyl-1-(1-nitroethyl)-2-propenyl ester can undergo several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as alcohols or amines can react with the ester group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Peroxynitric acid, 1-methyl-1-(1-nitroethyl)-2-propenyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce nitro and ester functionalities into target molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which peroxynitric acid, 1-methyl-1-(1-nitroethyl)-2-propenyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular pathways. The ester group can undergo hydrolysis, releasing active metabolites that interact with specific molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Peroxynitric acid, 1-methyl-1-(1-nitroethyl)-2-butyl ester
- Peroxynitric acid, 1-methyl-1-(1-nitroethyl)-2-ethyl ester
Uniqueness
Peroxynitric acid, 1-methyl-1-(1-nitroethyl)-2-propenyl ester is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
62907-74-8 |
|---|---|
Formule moléculaire |
C6H10N2O6 |
Poids moléculaire |
206.15 g/mol |
Nom IUPAC |
(3-methyl-4-nitropent-1-en-3-yl)oxy nitrate |
InChI |
InChI=1S/C6H10N2O6/c1-4-6(3,5(2)7(9)10)13-14-8(11)12/h4-5H,1H2,2-3H3 |
Clé InChI |
IZJLXEHYRZUBTP-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C)(C=C)OO[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


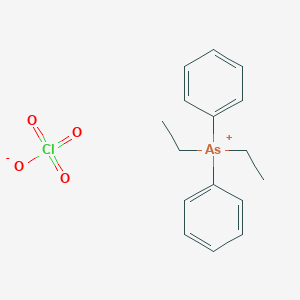

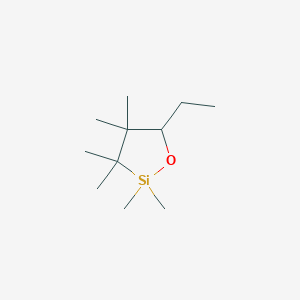
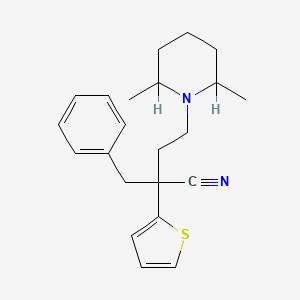
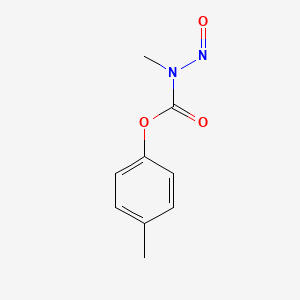
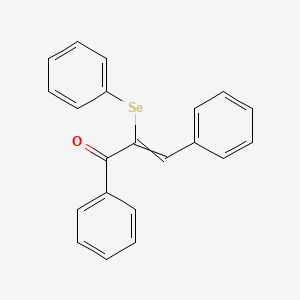
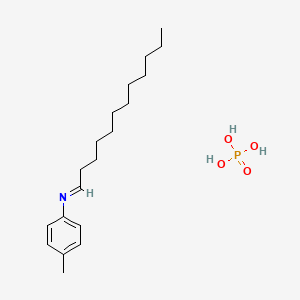
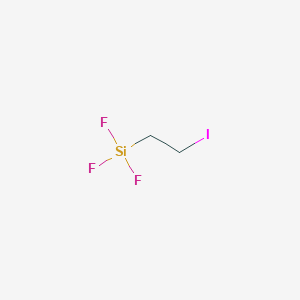

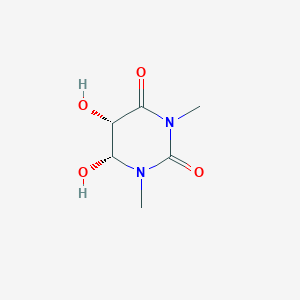
![N-(Propan-2-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B14508862.png)
![[2,6-Dimethyl-4-(prop-2-yn-1-yl)phenyl]methanol](/img/structure/B14508871.png)

